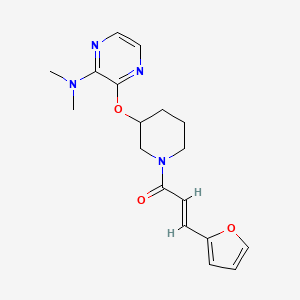

(E)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21(2)17-18(20-10-9-19-17)25-15-5-3-11-22(13-15)16(23)8-7-14-6-4-12-24-14/h4,6-10,12,15H,3,5,11,13H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXNHWZGDCUTKV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Dimethylamino Group : This moiety is known for its role in enhancing solubility and bioavailability.

- Pyrazine Moiety : Often associated with various biological activities, including antimicrobial and anticancer properties.

- Piperidine Ring : Common in many pharmacologically active compounds, contributing to the overall stability and reactivity.

- Furan Ring : This heterocyclic structure is linked to diverse biological effects, including anti-inflammatory and antitumor activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features possess significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been observed in vitro, indicating a potential role in cancer therapy.

- Neuroactive Properties : The dimethylamino group may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Effects : The furan ring contributes to the anti-inflammatory activity, which could be beneficial in managing chronic inflammatory conditions.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance, it may inhibit certain kinases or modulate signaling pathways related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer effects of structurally related compounds, this compound demonstrated significant inhibition of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting a multifaceted approach to cancer treatment.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazine derivative.

- Nucleophilic substitution to introduce the piperidine ring.

- Coupling with the furan-containing moiety.

Optimization of reaction conditions has been crucial for enhancing yield and purity, allowing for more effective biological testing.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Cancer Therapy

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting the proliferation of various cancer cell lines in vitro. It targets specific pathways involved in cancer growth and survival, making it a candidate for further development as an anticancer agent.

- Adenosine Receptor Modulation

Data Tables

Case Study 1: Anticancer Activity

In vitro studies conducted on several human cancer cell lines demonstrated that (E)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one significantly reduced cell viability, suggesting its potential as an effective anticancer agent. The specific pathways affected include those involved in apoptosis and cell cycle regulation.

Case Study 2: Neuroprotection

Research focusing on the modulation of adenosine receptors has shown that compounds similar to this compound could potentially alleviate symptoms associated with neurodegenerative diseases by blocking the A2A receptor, thus enhancing dopaminergic signaling.

Comparaison Avec Des Composés Similaires

Key Observations :

- Piperidine vs.

- Heterocyclic Substituents: The dimethylaminopyrazine group in the target compound could enhance solubility relative to nitroaryl or chlorophenyl groups in analogues .

- Furan vs. Aryl Groups : The furan moiety may reduce metabolic stability compared to bulkier aryl groups (e.g., dichlorophenyl in ), but could improve bioavailability due to lower molecular weight.

Physicochemical Properties

While experimental data for the target compound are sparse, predictive analysis (e.g., LogP, polar surface area) suggests:

- LogP: ~2.5 (estimated), lower than nitroaryl analogues (e.g., ~3.2 for ) due to the hydrophilic dimethylamino group.

- Molecular Weight: ~385 g/mol, comparable to other enone derivatives (e.g., 392 g/mol for ).

Research Findings and Gaps

Bioactivity Insights

- Insecticidal Activity : Furan derivatives are implicated in plant-insect interactions (e.g., ), though synthetic analogues like the target compound may require tailored assays.

Challenges in Characterization

- Crystallography: Structural elucidation of similar enones (e.g., ) relies on SHELX software , but the target compound’s conformational complexity may necessitate advanced refinement techniques.

- Bioactivity Data: Limited empirical studies on the target compound highlight the need for kinase inhibition profiling and cytotoxicity screening.

Q & A

Basic: What are effective synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Key steps involve coupling the pyrazine-piperidine and furyl-propenone moieties. A validated approach uses HOBt/TBTU-mediated amide bond formation (as in ), with anhydrous DMF as the solvent and NEt₃ as a base. For the enone formation, a Claisen-Schmidt condensation under basic conditions is recommended. Yield optimization includes:

- Temperature control (e.g., 0–50°C for acid-sensitive steps) .

- Purification via column chromatography or recrystallization from acetonitrile/water mixtures .

Advanced: How can computational modeling guide the design of derivatives to enhance target binding affinity?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with targets like kinases or GPCRs. Focus on:

- Modifying the dimethylamino-pyrazine group to enhance hydrogen bonding.

- Adjusting the furan ring’s electronic profile to improve π-π stacking .

- Free energy perturbation (FEP) calculations to prioritize derivatives for synthesis .

Basic: What analytical techniques confirm the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the (E)-configuration of the propenone moiety (similar to ’s monoclinic crystal system analysis, β = 91.757°) .

- ¹H NMR : Compare coupling constants (J ≈ 12–16 Hz for trans alkenes) .

- XRPD : Match experimental patterns with simulated data (e.g., peak positions at 2θ = 15.2°, 22.4°) .

Advanced: What in vitro assays evaluate inhibitory activity against kinase targets?

Methodological Answer:

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization (FP) with recombinant kinases (e.g., EGFR, BRAF).

- Cellular viability assays : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT .

- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Basic: What safety precautions are essential for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (linked to respiratory irritation in ) .

- Storage : In airtight containers at –20°C, away from oxidizers .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 1–13 pH range, 37°C). Monitor via HPLC for hydrolysis of the enone or pyrazine-ether bonds .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C suggested in ) .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

- Synthesize analogs with modified piperidine oxygen (e.g., replacing with sulfur) or furan substitutions (e.g., thiophene).

- Test in parallel assays (e.g., kinase inhibition, cytotoxicity).

- Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity .

Advanced: What strategies elucidate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

- Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS.

- CRISPR/Cas9 knockout : Target putative receptors (e.g., PI3K isoforms) to confirm dependency .

- Transcriptomics : RNA-seq to detect altered gene expression profiles post-treatment .

Advanced: What considerations are essential for in vivo pharmacokinetic studies?

Methodological Answer:

- Formulation : Use PEG-400/saline for solubility.

- Dosing routes : Intravenous for bioavailability assessment; oral for therapeutic potential.

- Analytical methods : LC-MS/MS to measure plasma/tissue concentrations (LLOQ ≤1 ng/mL) .

Advanced: How should conflicting biological activity data from different assay models be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.